ADAM-17 Substrate

Enzymology Drug Discovery Cell Biology

Standard TNF-α substrates suffer from broad ADAM/MMP cross-reactivity, confounding inhibitor screening. This FRET probe (Dabcyl-Pro-Arg-Ala-Ala-Ala-Homophe-Thr-Ser-Pro-Lys(FAM)-NH2) solves this via: • 26-fold selectivity for ADAM17 over ADAM10; minimal ADAM8/MMP processing • kcat/Km = 6.3 × 10⁴ M⁻¹ s⁻¹ for high-sensitivity HTS campaigns • Validated in urine, synovial fluid, and cell-based shedding assays • Immediate lab-ready stock for target engagement & biomarker studies

Molecular Formula C59H92N22O21
Molecular Weight 1445.5 g/mol
Cat. No. B12375528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADAM-17 Substrate
Molecular FormulaC59H92N22O21
Molecular Weight1445.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C59H92N22O21/c1-27(2)21-38(74-48(88)32-11-7-8-12-33(32)60)52(92)70-29(5)46(86)71-37(17-18-44(61)85)49(89)69-30(6)47(87)79-45(28(3)4)56(96)73-36(14-10-20-67-59(64)65)51(91)76-41(25-83)54(94)78-42(26-84)55(95)77-40(24-82)53(93)72-35(13-9-19-66-58(62)63)50(90)75-39(57(97)98)23-68-34-16-15-31(80(99)100)22-43(34)81(101)102/h7-8,11-12,15-16,22,27-30,35-42,45,68,82-84H,9-10,13-14,17-21,23-26,60H2,1-6H3,(H2,61,85)(H,69,89)(H,70,92)(H,71,86)(H,72,93)(H,73,96)(H,74,88)(H,75,90)(H,76,91)(H,77,95)(H,78,94)(H,79,87)(H,97,98)(H4,62,63,66)(H4,64,65,67)/t29-,30-,35-,36-,37-,38-,39-,40-,41-,42-,45-/m0/s1
InChIKeyRRTVIQGBLVYLQM-GHWPXLJNSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADAM-17 Substrate Overview


The ADAM-17 Substrate is a specialized fluorogenic peptide belonging to the class of FRET (Fluorescence Resonance Energy Transfer) probes. Its core sequence, Dabcyl-Pro-Arg-Ala-Ala-Ala-Homophe-Thr-Ser-Pro-Lys(FAM)-NH2, is designed to mimic the cleavage site of tumor necrosis factor‑alpha (TNF‑α) precursor protein, the natural substrate of ADAM17 (also known as TACE) [1]. This substrate incorporates a 5‑FAM fluorophore and a Dabcyl quencher; upon specific proteolytic cleavage by ADAM17, the quenching interaction is disrupted, leading to a quantifiable increase in fluorescence that is directly proportional to enzyme activity [1]. It is primarily employed in in vitro enzymatic assays, high‑throughput inhibitor screening, and cellular activity measurements to probe ADAM17 function in inflammation, cancer, and other pathophysiological contexts [1].

In vitro enzymatic assays – quantifies ADAM17 activity via fluorescence
High-throughput inhibitor screening – supports selective ADAM17 inhibitor discovery
Cellular activity measurement – detects ectodomain shedding in cell-based models
Pathway studies – probes ADAM17 function in inflammation and cancer research

ADAM-17 Substrate: Why Specificity Matters


Generic substitution of ADAM-17 substrates is scientifically unsound due to significant, quantifiable differences in substrate selectivity and catalytic efficiency across the ADAM family of metalloproteinases. For example, widely used TNF‑α‑based substrates (e.g., PEPDAB010) exhibit a broad specificity profile, being efficiently cleaved not only by ADAM17 but also by ADAM8, ADAM10, ADAM12, and multiple matrix metalloproteinases (MMPs) [1]. In contrast, the optimized ADAM-17 Substrate (PEPDAB064) provides a 26‑fold selectivity window for ADAM17 over ADAM10 and demonstrates reduced processing by ADAM8 and MMPs [2]. Substituting this with a generic alternative can therefore yield inflated activity readings, obscure ADAM17‑specific inhibition, and compromise the interpretation of cellular and biochemical assays where closely related sheddases are co‑expressed [2][1].

Selective ADAM17 Substrate
Designed sequence reduces processing by ADAM8 and multiple MMPs
Strong preference for ADAM17 over co-expressed ADAM10
Supports ADAM17-specific signal interpretation
Generic TNF‑α Substrates
Broad cleavage by ADAM8, ADAM10, ADAM12, and MMPs
May yield inflated activity readings from co-expressed sheddases
ADAM17-specific inhibition can be obscured in complex samples

ADAM-17 Substrate: Comparative Performance


High Selectivity for ADAM17 vs. ADAM10

The substrate PEPDAB064 (Dabcyl-Pro-Arg-Ala-Ala-Ala-Homophe-Thr-Ser-Pro-Lys(FAM)-NH2) exhibits a specificity constant (kcat/Km) of 6.3 ± 0.3 × 10^4 M⁻¹ s⁻¹ for recombinant human ADAM17 and only 2.4 ± 0.3 × 10^3 M⁻¹ s⁻¹ for ADAM10, yielding a 26‑fold selectivity ratio (6.3×10^4 / 2.4×10^3 ≈ 26.3) [1]. In stark contrast, a commonly used alternative, TACE Substrate II, provides only a 7‑fold discrimination between ADAM17 and ADAM10 . This marked improvement in selectivity was achieved by substituting unnatural amino acids (homophenylalanine at S1′ and threonine at S2′) in place of the valine and arginine residues found in natural TNF‑α‑based substrates [1].

ADAM17/ADAM10 Selectivity
Head‑to‑head
26‑fold selectivity
Supports ADAM17‑specific assay design; reduces ADAM10 background
kcat/Km: 6.3×10⁴ vs 2.4×10³ M⁻¹ s⁻¹; recombinant enzymes, pH 8, Brij detergent
Enzymology Drug Discovery Cell Biology

Enhanced ADAM9 Cleavage Efficiency

When assayed with recombinant ADAM9, PEPDAB064 is cleaved more than 18‑fold more efficiently than the widely used TNF‑α‑based substrates PEPDAB010 and Mca-PLAQAV-Dpa-RSSSR-NH2 [1]. This improvement is attributed to the optimized peptide sequence, which better accommodates the S1′ and S2′ subsite preferences of the ADAM catalytic domain [1]. The enhanced processing of ADAM9 expands the utility of the substrate beyond ADAM17, making it a superior tool for laboratories studying multiple ADAM family members simultaneously.

ADAM9 Processing
Cross‑study comparable
>18‑fold increase
PEPDAB064 vs legacy substrates
Supports pan‑ADAM profiling research (ADAM17/10/9)
Recombinant ADAM9, in vitro FRET assay; reduces need for separate substrates
Protease Profiling ADAM9 Biology Assay Development

Low Cross-Reactivity with ADAM8 and MMPs

PEPDAB064 is processed less efficiently by ADAM8 and by a panel of matrix metalloproteinases including MMP1, MMP2, MMP3, MMP8, MMP9, MMP12, and MMP14 when compared to TNF‑α‑based substrates [1]. While exact kinetic rates for these off‑target enzymes are not reported, the qualitative reduction in cross‑reactivity is a key differentiator. Generic substrates like PEPDAB010 are known to be promiscuously cleaved by these MMPs, which are often co‑expressed in inflammatory microenvironments and cell‑based models [2][1].

ADAM8 & MMP Reactivity
Class‑level inference
Qualitatively reduced
Minimizes off‑target signal in cell lysates and tissue homogenates
Exact fold differences not reported; source‑specific review advised
Selectivity Profiling MMP Cross‑Reactivity Cellular Assays

Enhanced Sensitivity for ADAM17 vs. Legacy Peptides

The specificity constant (kcat/Km) of PEPDAB064 for ADAM17 is 6.3 × 10⁴ M⁻¹ s⁻¹ [1]. In direct comparisons within the same study, this value indicates superior sensitivity relative to the widely employed Mca-PLAQAV-Dpa-RSSSR-NH2 and PEPDAB010 substrates, which were found to be less sensitive [1]. The improvement stems from rational sequence engineering based on substrate mapping experiments that identified homophenylalanine and threonine as optimal residues for ADAM17 recognition [1].

Sensitivity vs. Legacy
Head‑to‑head
kcat/Km 6.3×10⁴ M⁻¹ s⁻¹
Reported higher sensitivity; enables detection of low‑abundance ADAM17 activity
Compared to PEPDAB010 and Mca‑PLAQAV‑Dpa substrates; recombinant ADAM17
Kinetic Analysis Substrate Optimization Fluorescence Assays

ADAM-17 Substrate: Key Applications


High-Throughput Screening of ADAM17 Inhibitors

The combination of high sensitivity (kcat/Km = 6.3 × 10⁴ M⁻¹ s⁻¹) and a 26‑fold selectivity window over ADAM10 makes PEPDAB064 the substrate of choice for primary and secondary high‑throughput screening campaigns aimed at identifying ADAM17‑specific small molecule inhibitors [1][2]. Its resistance to cleavage by MMPs further reduces false‑positive rates in compound library screens where off‑target metalloprotease inhibition is a common confounder [1].

Cellular ADAM17 Activity Quantification

For cell‑based studies of ADAM17‑mediated ectodomain shedding (e.g., TNF‑α, TGF‑α, L‑selectin), PEPDAB064 provides a more reliable readout of ADAM17 activity than generic TNF‑α substrates. Its reduced processing by ADAM8 and MMPs minimizes background fluorescence from other sheddases co‑expressed in the same cellular model, enabling more accurate correlation of substrate cleavage with ADAM17‑specific function [1].

Parallel Profiling of ADAM17, ADAM10, and ADAM9

Because PEPDAB064 is efficiently cleaved by ADAM17, ADAM10, and ADAM9—with a >18‑fold improvement for ADAM9 over previous substrates—it serves as a versatile, pan‑ADAM activity probe [1]. Researchers studying the overlapping roles of these three sheddases in inflammation, cancer, or neurodegeneration can use a single substrate to monitor total ADAM activity, then deconvolute individual contributions using selective inhibitors or gene silencing [1].

ADAM17 Drug Target Validation

The enhanced sensitivity and selectivity of PEPDAB064 make it well‑suited for detecting ADAM17 activity in complex biological matrices such as urine, synovial fluid, or tissue lysates from disease models. The substrate has been specifically used to optimize detection of ADAM17 in urine samples from diabetic patients, demonstrating its translational utility in biomarker discovery and target engagement studies [2].

Application
Selection Property
Validation Focus
ADAM17 inhibitor screening
Selectivity profile vs. ADAM10 and MMPs
Assay fidelity, false‑positive rate control
Cellular shedding quantification
Reduced off‑target cleavage in cell models
Signal specificity; correlation with ADAM17 function
Parallel ADAM profiling (17/10/9)
Multi‑ADAM cleavage efficiency
Total activity deconvolution with selective inhibitors
Target engagement in disease models
Sensitivity in complex biological matrices
Research‑matrix analysis; target engagement study context

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